molecular formula C13H14ClNO2 B14639253 Ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate CAS No. 55417-41-9

Ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate

Cat. No.: B14639253
CAS No.: 55417-41-9
M. Wt: 251.71 g/mol
InChI Key: VGBPJQYEZSKJML-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate is an organic compound with a complex structure It is characterized by the presence of a chloro group, a cyano group, and an ethyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 4-chloro-alpha-cyano-alpha-methylbenzenepropanoate exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

CAS No.

55417-41-9

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-2-cyano-2-methylpropanoate

InChI

InChI=1S/C13H14ClNO2/c1-3-17-12(16)13(2,9-15)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3

InChI Key

VGBPJQYEZSKJML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)Cl)C#N

Origin of Product

United States

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